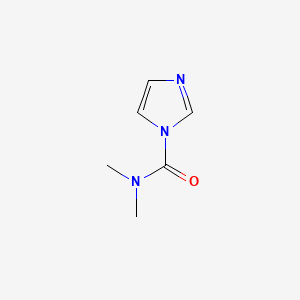
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is a synthetic organic compound with a molecular weight of 274.36 g/mol It is known for its unique structure, which includes a piperazine ring substituted with benzyl, methyl, and isobutyl groups
Métodos De Preparación
The synthesis of 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione typically involves the reaction of appropriate amines with diketones under controlled conditions. One common method involves the condensation of benzylamine, methylamine, and isobutylamine with diketopiperazine . The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperazine ring are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione can be compared with other similar compounds, such as:
3-benzyl-6-isobutyl-2,5-piperazinedione: This compound has a similar structure but differs in the position of the substituents on the piperazine ring.
3-methyl-6-(2-methylpropyl)piperazine-2,5-dione: This compound lacks the benzyl group, which may result in different chemical and biological properties.
3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione: This compound has a similar structure but may exhibit different reactivity and biological activity due to the absence of the methyl group
Propiedades
Número CAS |
1500647-67-5 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



